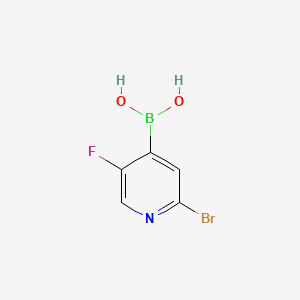

2-Bromo-5-fluoropyridine-4-boronic acid

描述

Systematic Nomenclature and Molecular Descriptors

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating the compound as (2-bromo-5-fluoropyridin-4-yl)boronic acid. This nomenclature precisely indicates the substitution pattern on the pyridine ring, with bromine occupying the 2-position, fluorine at the 5-position, and the boronic acid group attached at the 4-position. The Chemical Abstracts Service registry number 1072951-43-9 provides a unique identifier for this specific molecular entity.

The molecular formula C₅H₄BBrFNO₂ reflects the elemental composition, encompassing five carbon atoms, four hydrogen atoms, one boron atom, one bromine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight of 219.81 grams per mole positions this compound within the range typical of small organic molecules suitable for pharmaceutical and materials science applications. The compound's MDL number MFCD04973353 serves as an additional database identifier across various chemical information systems.

The Simplified Molecular Input Line Entry System representation B(C1=CC(=NC=C1F)Br)(O)O provides a linear notation that captures the complete connectivity pattern of the molecule. The International Chemical Identifier string InChI=1S/C5H4BBrFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H offers a standardized method for representing the molecular structure in computational databases. The corresponding International Chemical Identifier Key AXQCYFLMAUPOLN-UHFFFAOYSA-N provides a fixed-length hash representation that facilitates rapid database searching and structure matching.

| Molecular Descriptor | Value |

|---|---|

| Molecular Formula | C₅H₄BBrFNO₂ |

| Molecular Weight | 219.81 g/mol |

| Chemical Abstracts Service Number | 1072951-43-9 |

| MDL Number | MFCD04973353 |

| SMILES Notation | B(C1=CC(=NC=C1F)Br)(O)O |

| InChI Key | AXQCYFLMAUPOLN-UHFFFAOYSA-N |

Alternative naming conventions include this compound, 5-fluoro-2-bromopyridine-4-boronic acid, and (2-bromo-5-fluoro-4-pyridinyl)boronic acid, all referring to the same molecular entity. These variations reflect different approaches to systematic nomenclature while maintaining chemical accuracy. The compound belongs to the broader class of organoboron compounds, specifically pyridylboronic acids, which represent important building blocks in organic synthesis and medicinal chemistry.

Crystallographic and Spectroscopic Structural Elucidation

The solid-state structure of this compound exhibits characteristic features of organoboron compounds, with the boronic acid group capable of forming intermolecular hydrogen bonds that influence crystal packing arrangements. The compound typically appears as a pale beige to pale yellow solid under standard conditions, indicating minimal electronic absorption in the visible spectrum region. The crystalline form demonstrates hygroscopic properties, necessitating careful storage conditions to prevent moisture absorption that could affect structural integrity.

Nuclear magnetic resonance spectroscopy provides detailed structural information, with the boronic acid functional group exhibiting characteristic chemical shifts in both proton and boron nuclear magnetic resonance spectra. Boron-11 nuclear magnetic resonance spectroscopy, being the preferred isotope due to its higher sensitivity and sharper signals compared to boron-10, reveals diagnostic resonances for the boronic acid group. The chemical shift range for boronic acids typically spans from -120 to 90 parts per million, with the specific position dependent on the electronic environment created by the pyridine ring and halogen substituents.

The fluorine substituent at the 5-position contributes distinctive signals in fluorine-19 nuclear magnetic resonance spectroscopy, providing additional structural confirmation. The coupling patterns between fluorine and adjacent carbon atoms, as well as potential long-range coupling effects, offer valuable insights into the molecular conformation and electronic distribution. The bromine substituent, while not directly observable by nuclear magnetic resonance spectroscopy, influences the chemical shifts of neighboring atoms through inductive and mesomeric effects.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 219.8, corresponding to the molecular weight of the compound. Fragmentation patterns provide information about the relative stability of different molecular regions, with the boronic acid group often serving as a labile site under ionization conditions. High-resolution mass spectrometry enables precise molecular formula determination and isotope pattern analysis that confirms the presence of bromine and fluorine substituents.

| Spectroscopic Parameter | Value/Range |

|---|---|

| Appearance | Pale beige to pale yellow solid |

| Nuclear Magnetic Resonance Active Nuclei | ¹H, ¹¹B, ¹⁹F, ¹³C |

| Boron-11 Chemical Shift Range | -120 to 90 ppm |

| Molecular Ion Peak (m/z) | 219.8 |

| Hygroscopic Nature | Present |

Thermodynamic Properties and Phase Behavior Analysis

The thermal behavior of this compound reflects the combined influence of intermolecular hydrogen bonding, halogen interactions, and van der Waals forces within the crystal lattice. The compound exhibits a melting point greater than 135°C with decomposition, indicating thermal instability at elevated temperatures that likely involves degradation of the boronic acid functional group. This decomposition temperature suggests that purification and synthetic manipulations should be conducted at moderate temperatures to preserve molecular integrity.

The predicted boiling point of 349.8 ± 52.0°C represents a theoretical calculation based on molecular structure and intermolecular interactions. This relatively high boiling point reflects the polar nature of the molecule and the presence of hydrogen bonding capabilities through the boronic acid group. However, practical determination of the boiling point may be complicated by thermal decomposition occurring before the liquid-gas phase transition.

Density measurements indicate a value of 1.86 ± 0.1 grams per cubic centimeter, which is significantly higher than that of water and reflects the presence of heavy halogen atoms in the molecular structure. This density value influences handling procedures and affects the compound's behavior in various solvent systems. The relatively high density is consistent with the compact molecular structure and efficient crystal packing arrangements.

Solubility characteristics demonstrate limited solubility in polar solvents, with slight solubility observed in dimethyl sulfoxide and methanol when heated. This solubility profile reflects the balance between polar functional groups that promote solvation and hydrophobic aromatic regions that resist dissolution in highly polar solvents. The requirement for elevated temperatures to achieve dissolution in methanol suggests significant intermolecular interactions in the solid state that must be overcome during the dissolution process.

The predicted acid dissociation constant (pKₐ) value of 6.36 ± 0.58 indicates that the boronic acid group exhibits moderate acidity under physiological conditions. This pKₐ value positions the compound within the range where significant ionization occurs at neutral pH, influencing its behavior in aqueous systems and potential interactions with biological targets. The relatively low pKₐ compared to simple alkylboronic acids reflects the electron-withdrawing effects of the halogenated pyridine ring system.

Storage requirements specify inert atmosphere conditions and temperatures below -20°C to maintain compound stability. These stringent storage conditions reflect the compound's sensitivity to moisture, oxygen, and elevated temperatures. The hygroscopic nature necessitates protection from atmospheric moisture to prevent hydrolysis or other degradation pathways that could compromise purity and structural integrity.

| Thermodynamic Property | Value |

|---|---|

| Melting Point | >135°C (with decomposition) |

| Predicted Boiling Point | 349.8 ± 52.0°C |

| Density | 1.86 ± 0.1 g/cm³ |

| Predicted pKₐ | 6.36 ± 0.58 |

| Solubility in DMSO | Slight |

| Solubility in Methanol | Slight (heated) |

| Storage Temperature | <-20°C |

| Stability | Hygroscopic |

属性

IUPAC Name |

(2-bromo-5-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQCYFLMAUPOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660043 | |

| Record name | (2-Bromo-5-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-43-9 | |

| Record name | (2-Bromo-5-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072951-43-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

The primary target of 2-Bromo-5-fluoropyridine-4-boronic acid is the palladium catalyst used in the Suzuki-Miyaura coupling reaction. This reaction is a type of carbon-carbon bond-forming process that is widely used in organic synthesis.

Mode of Action

This compound interacts with its target through a process known as transmetalation. In this process, the boronic acid group of the compound is transferred from boron to palladium. This is followed by an oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond.

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation. The downstream effects of this pathway include the synthesis of various organic compounds, including biaryls.

Pharmacokinetics

It’s known that the compound’s stability and reactivity in the suzuki-miyaura coupling reaction contribute to its bioavailability.

Result of Action

The action of this compound results in the formation of new organic compounds. For instance, it can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl. It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction conditions, which are generally mild and tolerant of various functional groups, can affect the compound’s action. Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign.

生化分析

Biochemical Properties

In biochemical reactions, 2-Bromo-5-fluoropyridine-4-boronic acid plays a significant role. It is known to interact with various enzymes and proteins, particularly in the Suzuki-Miyaura coupling process. The nature of these interactions is largely dependent on the specific conditions of the reaction, including the presence of other compounds and the environmental conditions.

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to participate in palladium-catalyzed homo-coupling reactions, leading to the formation of biaryl compounds. Additionally, it can be employed in a palladium-catalyzed α-arylation of esters, leading to 4-pyridylcarboxypiperidines.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function are important considerations in both in vitro and in vivo studies.

生物活性

2-Bromo-5-fluoropyridine-4-boronic acid is an organoboron compound with significant relevance in medicinal chemistry. Its molecular formula is and it exhibits a melting point greater than 135°C. The compound is characterized by the presence of bromine, fluorine, and a boronic acid functional group attached to a pyridine ring, which enhances its reactivity and biological activity compared to its analogs.

The mechanism of action for this compound involves its interaction with various molecular targets, particularly in the context of drug development. The compound has been shown to affect the activity of certain enzymes and receptors, potentially modulating cellular signaling pathways. Its boronic acid moiety allows for participation in various coupling reactions, making it a valuable building block in organic synthesis .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : The compound has been investigated for its potential as a therapeutic agent in cancer treatment. It has been noted for selective toxicity towards certain cancer cells, particularly when used in combination therapies .

- Neurological Effects : It has been utilized in the development of mGluR5 antagonists, which are being explored for their potential in treating neuropathic pain and other neurological disorders. The presence of both bromine and fluorine enhances its pharmacological properties by improving lipophilicity and biological stability .

- Antiviral Activity : Some studies suggest that boronic acids can exhibit antiviral properties, although specific data on this compound's antiviral activity is limited. Its structural features may contribute to interactions with viral proteins .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

- Combination Therapy in Cancer :

- mGluR5 Antagonists Development :

- Inhibition Studies :

Data Tables

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Agents

2-Bromo-5-fluoropyridine-4-boronic acid has been utilized as an intermediate in the synthesis of various anticancer compounds. Boronic acids are known for their ability to inhibit proteasomes, which play a crucial role in regulating the cell cycle and apoptosis in cancer cells. For instance, modifications of boronic acids have led to compounds that exhibit selective toxicity towards breast cancer cells, making them promising candidates for further development .

1.2 Drug Development

The compound serves as a key building block in the synthesis of targeted therapies for various diseases. Its derivatives have shown potential in treating conditions such as rheumatoid arthritis and other inflammatory diseases due to their ability to modulate biological pathways effectively .

Synthetic Methodologies

2.1 Suzuki Coupling Reactions

One of the primary applications of this compound is in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound acts as a boron source, facilitating the coupling with various aryl halides .

2.2 C-H Functionalization

Recent studies have highlighted the compound's role in C-H functionalization reactions, expanding its utility in synthetic organic chemistry. This method allows for the direct functionalization of C-H bonds, providing a more efficient pathway for synthesizing complex structures without the need for pre-functionalized substrates .

Case Studies

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a) 5-Bromo-2-fluoropyridine-3-boronic acid (CAS: 501435-91-2)

- Molecular formula: C₅H₄BBrFNO₂ (same as target compound).

- Key difference : Boronic acid group at the 3-position instead of the 4-position.

- Impact : Altered regioselectivity in cross-coupling reactions due to steric and electronic effects .

b) 2-Chloro-5-fluoropyridine-4-boronic acid (CAS: Not specified)

- Molecular formula: C₅H₄BClFNO₂.

- Key difference : Chlorine replaces bromine at the 2-position.

c) 2-Bromo-3-fluoropyridine-4-boronic acid (CAS: 1150114-79-6)

Functional Group Variants

a) 2-Chloro-4-methylpyridine-5-boronic acid (CAS: 913836-08-5)

- Molecular formula: C₆H₇BClNO₂.

- Key difference : Methyl group at the 4-position instead of bromine.

- Impact : Electron-donating methyl group enhances boronic acid reactivity in Suzuki reactions but reduces steric hindrance .

b) 2-Methoxy-5-pyridineboronic acid (CAS: 163105-89-3)

Non-Boronic Acid Derivatives

a) 2-Bromo-5-fluoropyridine-4-carboxylic acid (CAS: 885588-12-5)

- Molecular formula: C₆H₃BrFNO₂.

- Key difference : Carboxylic acid replaces boronic acid.

- Impact : Used in amide bond formation rather than cross-coupling, highlighting the critical role of the boronic acid group in Suzuki reactions .

准备方法

Starting Material: 2-Bromo-5-fluoropyridine

The synthesis of this compound relies on the availability of 2-bromo-5-fluoropyridine, which can be prepared via bromination of 2-amino-5-fluoropyridine. The common laboratory-scale procedure involves:

- Dissolving 2-amino-5-fluoropyridine in 48% hydrobromic acid at 0°C.

- Slow addition of liquid bromine over 10 minutes.

- Addition of sodium nitrite solution while maintaining 0°C.

- Stirring for 30 minutes at 0°C.

- Neutralization with sodium hydroxide below 10°C.

- Extraction with ether, drying, filtration, and concentration to isolate 2-bromo-5-fluoropyridine.

This compound serves as the key halogenated precursor for subsequent lithiation and borylation steps.

Lithiation and Borylation to Obtain this compound

The most widely reported method for preparing this compound involves a halogen-metal exchange followed by quenching with a boron reagent. The general procedure is as follows:

-

- Solvent system: Mixture of anhydrous toluene and tetrahydrofuran (THF) in a 4:1 ratio.

- Temperature: Initiated at -78 °C under inert atmosphere (nitrogen).

- Base: n-Butyllithium (2.5 M in hexanes) is added dropwise to effect lithiation.

- Boron source: Triisopropyl borate is used to introduce the boronic acid moiety.

-

- Dissolve 2-bromo-5-fluoropyridine in the toluene/THF mixture and cool to -78 °C.

- Add triisopropyl borate.

- Slowly add n-butyllithium over 30 minutes while maintaining -78 °C.

- Stir for an additional 30 minutes at -78 °C.

- Warm the reaction mixture to -20 °C over 1 hour.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Acidify the reaction mixture to pH 2 using 3N hydrochloric acid.

- Extract the product into ethyl acetate, wash, dry over anhydrous magnesium sulfate, filter, and evaporate solvent to obtain the boronic acid product.

-

- The yield reported for similar fluoropyridine boronic acids is approximately 91%.

- The product is typically isolated as a solid after purification.

Alternative Lithiation Using Lithium Diisopropylamide (LDA)

An alternative method involves the use of lithium diisopropylamide (LDA) for lithiation at temperatures below -55 °C, followed by iodination and further conversion to the boronic acid intermediate:

- 2-Fluoropyridine is lithiated with LDA at ≤ -55 °C.

- The lithiated intermediate is reacted with an iodinating reagent.

- The product is purified by column chromatography to obtain an intermediate suitable for subsequent borylation.

This method may offer advantages in terms of reaction control and selectivity but requires low-temperature conditions and chromatographic purification.

Comparative Data Table of Preparation Methods

| Parameter | Method A: n-BuLi/Triisopropyl Borate | Method B: LDA/Iodination Followed by Borylation |

|---|---|---|

| Starting Material | 2-Bromo-5-fluoropyridine | 2-Fluoropyridine |

| Lithiation Reagent | n-Butyllithium | Lithium Diisopropylamide (LDA) |

| Temperature | -78 °C to -20 °C | ≤ -55 °C |

| Boron Source | Triisopropyl borate | Subsequent borylation step required |

| Reaction Time | ~1.5 hours | Variable; includes iodination and purification |

| Yield | ~91% | Not explicitly reported |

| Purification | Acidification, extraction, drying | Column chromatography |

| Advantages | High yield, straightforward | Potentially better selectivity |

| Disadvantages | Requires very low temperature | Requires multiple steps and chromatographic purification |

Research Findings and Notes

The n-butyllithium method is well-established and provides high yields of boronic acid derivatives from halogenated fluoropyridines, but demands strict low-temperature control (-78 °C) and inert atmosphere to prevent side reactions.

The use of LDA allows lithiation at slightly higher temperatures (-55 °C) but involves additional steps such as iodination and chromatographic purification, which may reduce overall process efficiency.

The presence of bromine at the 2-position in the starting material can complicate the reaction due to potential side reactions; therefore, precise control of reaction conditions is critical.

Industrial-scale synthesis adapts these methods with optimized reaction conditions and purification protocols to improve yield and purity, often including recrystallization or column chromatography for final product isolation.

常见问题

Q. What are the key physicochemical properties of 2-bromo-5-fluoropyridine-4-boronic acid relevant to experimental design?

The compound (CAS 1072951-43-9) has a molecular formula C₅H₄BBrFNO₂ and molecular weight 219.8 g/mol . Key properties include:

- Melting point : >135°C (decomposition) .

- Solubility : Slightly soluble in DMSO and methanol (heating required) .

- Storage : Hygroscopic; must be stored under inert atmosphere at -20°C to prevent degradation .

- pKa : Predicted value of 6.36 ± 0.58, influencing reactivity in aqueous or buffered conditions . These properties guide solvent selection, reaction temperature limits, and storage protocols.

Q. How can researchers ensure the stability of this compound during storage and handling?

Due to its hygroscopic nature, the compound should be stored in a freezer (-20°C) under an inert gas (e.g., argon). Use airtight containers with desiccants to minimize moisture absorption, which can lead to boronic acid dimerization or decomposition . For experimental use, allow the vial to equilibrate to room temperature under dry conditions before opening to avoid condensation.

Q. What are the typical synthetic applications of this compound in organic chemistry?

The bromine and boronic acid groups enable dual reactivity:

- Suzuki-Miyaura cross-coupling : The boronic acid reacts with aryl halides to form biaryl structures, while the bromine acts as a leaving site for further functionalization .

- Nucleophilic substitution : The bromine can be replaced with amines, alkoxides, or thiols under Pd-catalyzed conditions . Example: Coupling with 5-pyrimidineboronic acid (CAS 458532-96-2) to generate fluorinated pyridine derivatives for pharmaceutical intermediates .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound when intermediates precipitate?

- Solvent selection : Use mixed solvents (e.g., THF:H₂O 4:1) to improve boronic acid solubility. Heating to 60–80°C may dissolve precipitates .

- Catalyst system : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with K₂CO₃ as a base enhances coupling efficiency for electron-deficient pyridines .

- Monitoring : Track reaction progress via HPLC or TLC (Rf shifts due to boronic acid consumption). If precipitation occurs, add 1–5% DMSO to stabilize intermediates .

Q. What strategies address contradictory solubility data (e.g., DMSO vs. methanol) reported for this compound?

Discrepancies arise from batch purity or measurement conditions. To resolve:

- Purification : Recrystallize from hot methanol (if purity ≥95%) to remove boroxine byproducts, which reduce solubility .

- Sonication : For DMSO solutions, sonicate at 37°C for 10–15 minutes to disperse aggregates .

- pH adjustment : In aqueous systems, maintain pH >7 to deprotonate the boronic acid, enhancing solubility via boronate formation .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The boronic acid’s HOMO interacts with Pd catalysts, while the bromine’s LUMO guides nucleophilic attack .

- Docking studies : Model interactions with enzymes or receptors using PubChem 3D conformers (CID 1072951-43-9) to design targeted bioconjugates .

- Reaction kinetics : Simulate coupling barriers using software like Gaussian or ORCA to optimize temperature and catalyst loading .

Q. What analytical techniques validate the compound’s stability under reaction conditions?

- NMR spectroscopy : Monitor ¹¹B NMR for boronic acid degradation (δ ~30 ppm for intact B(OH)₂; shifts indicate boronate or dimer formation) .

- Mass spectrometry : Use HRMS to detect side products (e.g., debromination or hydroxylation) during photoredox or radical reactions .

- TGA/DSC : Thermogravimetric analysis confirms decomposition temperature (>135°C), critical for high-temperature protocols .

Methodological Notes

- Safety : The compound is classified as Irritant (Xi) . Use PPE (gloves, goggles) and avoid inhalation. Hazard codes H302, H315, and H319 indicate toxicity upon ingestion, skin contact, or eye exposure .

- Contradictory data : Cross-reference CAS 1072951-43-9 entries in PubChem and Reaxys to resolve discrepancies in melting points or reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。